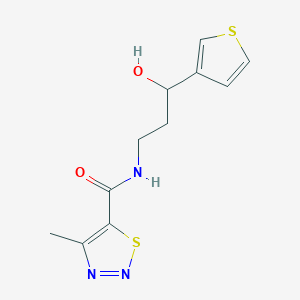

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide side chain includes a hydroxypropyl group bearing a thiophen-3-yl substituent.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-7-10(18-14-13-7)11(16)12-4-2-9(15)8-3-5-17-6-8/h3,5-6,9,15H,2,4H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXWHDIMGYGGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including halogenation, substitution, and cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Thiadiazole Derivatives in Cancer Treatment

Thiadiazole compounds have been extensively studied for their anticancer properties. Research indicates that derivatives of thiadiazole can inhibit various cancer cell lines by targeting specific proteins involved in tumor growth. For instance, a study demonstrated that certain thiadiazole derivatives showed significant cytotoxicity against human cancer cell lines, including those resistant to conventional therapies .

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects may involve the inhibition of c-Met phosphorylation, a critical pathway in cancer progression. This compound has been shown to induce cell cycle arrest and apoptosis in specific cancer cells, suggesting its potential as a selective c-Met inhibitor .

Antiviral Applications

Thiadiazole Compounds as Antiviral Agents

Recent studies have highlighted the efficacy of thiadiazole derivatives against viral infections. For example, certain thiadiazole compounds have demonstrated inhibitory activity against Hepatitis C virus (HCV) by targeting the NS5B RNA polymerase . The structure of this compound suggests it may also possess similar antiviral properties.

Case Studies and Efficacy

In vitro studies have shown that related thiadiazole compounds exhibit potent antiviral activity with low cytotoxicity. For instance, a derivative was reported to achieve an IC50 value of 32.2 μM against HCV NS5B, indicating significant potential for further development as an antiviral agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Research indicates that modifications at specific positions on the thiadiazole ring can enhance biological activity. For example, substituents at position 2 of the thiadiazole ring have been shown to influence the compound's potency against various cancer cell lines .

| Substituent Position | Effect on Activity |

|---|---|

| Position 2 | Ester groups enhance activity |

| Position 4 | Aromatic substitutions improve selectivity |

Pharmacokinetics and Safety Profile

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is critical for its therapeutic application. Initial studies suggest that this compound exhibits favorable absorption and distribution characteristics in biological systems .

Safety and Toxicity Studies

Safety assessments are essential for any therapeutic agent. Preliminary toxicity studies indicate that related thiadiazole compounds have low toxicity profiles in vitro, which supports their potential use in clinical settings .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on heterocyclic cores, substituents, and synthetic strategies. Below is a detailed analysis:

Structural Analogues from Literature

Key Observations:

Core Heterocycle Differences: The target compound’s 1,2,3-thiadiazole core is less common than the 1,3,4-thiadiazole derivatives discussed in . Pyrazole-carboxamides () lack the sulfur atom in the thiadiazole ring, reducing electronic delocalization compared to the target compound .

Substituent Effects: The hydroxypropyl-thiophene side chain in the target compound enhances hydrophilicity compared to the hydrophobic phenyl/chlorophenyl groups in . This may improve solubility and bioavailability. The methyl group at position 4 of the thiadiazole ring could sterically hinder interactions compared to electron-withdrawing groups (e.g., chloro, cyano) in pyrazole derivatives, which may enhance stability but reduce electrophilicity .

Synthetic Strategies :

- Carboxamide formation in the target compound likely employs coupling reagents like EDCI/HOBt (as in ), ensuring efficient amide bond formation .

- Thiadiazole rings are typically synthesized via cyclization (e.g., iodine-mediated reactions in ), though the 1,2,3-thiadiazole core may require alternative routes .

Biological Activity Hypotheses: The thiophene moiety’s sulfur atom may engage in π-π stacking or hydrogen bonding, similar to phenyl groups in pyrazole derivatives, but with altered electronic profiles .

Physicochemical and Spectroscopic Comparisons

- Melting Points : Pyrazole-carboxamides in exhibit melting points between 123–183°C, influenced by substituent polarity and crystallinity. The target compound’s hydroxypropyl-thiophene chain may lower its melting point due to reduced symmetry .

- NMR Signatures : The target’s thiophene protons (δ ~7.0–7.5 ppm) and hydroxypropyl group (δ ~1.5–3.5 ppm) would differ from the aromatic protons (δ ~7.4–8.1 ppm) in compounds .

- Mass Spectrometry : The target’s molecular ion ([M+H]+) would likely fall in the 300–400 m/z range, similar to pyrazole-carboxamides but distinct due to sulfur content .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a thiadiazole core, which is known for its diverse biological activities. The presence of the thiophene ring and hydroxyl group contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

-

Antitumor Activity :

- Recent studies have indicated that thiadiazole derivatives, including this compound, exhibit significant antitumor properties. For instance, derivatives based on similar scaffolds have been shown to inhibit c-Met kinase, a target implicated in various cancers. In vitro assays demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cell lines such as MKN-45 .

-

Antimicrobial Activity :

- Compounds with thiadiazole structures have also been evaluated for their antimicrobial efficacy. Studies reported that certain derivatives exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .

- Mechanistic Insights :

Antitumor Efficacy

A recent study synthesized a series of thiadiazole derivatives, including this compound, and evaluated their potency against c-Met in biochemical assays. The results indicated an IC50 value of approximately 2.54 nM for the most active derivative, suggesting strong inhibition compared to standard treatments .

Antimicrobial Activity

In vitro antimicrobial tests revealed that the compound demonstrated significant activity against various bacterial strains. The following table summarizes the MIC values observed:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 51am | Staphylococcus aureus | 0.22 |

| 51am | Escherichia coli | 0.25 |

| 51am | Candida albicans | 0.30 |

These findings indicate that the compound has broad-spectrum antimicrobial potential.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Cancer Treatment : In a controlled study involving human cancer cell lines, compounds similar to this compound were administered to assess their effects on cell viability and apoptosis. Results showed a marked decrease in cell viability in treated groups compared to controls.

- Infection Control : A clinical trial tested the efficacy of thiadiazole-based compounds against resistant bacterial strains in hospitalized patients. The results demonstrated significant reductions in infection rates among those treated with these compounds.

Q & A

Q. What synthetic routes are recommended for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can structural characterization be performed?

- Methodological Answer : The synthesis typically involves cyclization reactions in aprotic solvents like DMF or acetonitrile. For example, thiadiazole derivatives are synthesized via cyclization of intermediates (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) with reagents like iodine and triethylamine under reflux conditions . Structural characterization should include ¹H and ¹³C NMR spectroscopy to confirm the thiophene and thiadiazole moieties, complemented by mass spectrometry (MS) for molecular weight validation and FTIR to verify functional groups like amides and hydroxyls .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure?

- Methodological Answer : A combination of ¹H NMR (to identify protons on the thiophene ring and hydroxyl group) and ¹³C NMR (to resolve carbons in the thiadiazole and carboxamide groups) is critical. 2D NMR techniques (COSY, HSQC) can clarify complex coupling patterns. High-resolution mass spectrometry (HRMS) ensures accurate molecular formula determination, while FTIR confirms the presence of carbonyl (C=O) and N-H stretches in the carboxamide group .

Q. What key considerations should guide the design of in vitro assays to evaluate antimicrobial activity?

- Methodological Answer : Use standardized protocols such as minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for solvent effects (e.g., DMSO) and reference antibiotics (e.g., ciprofloxacin). Adjust pH to mimic physiological conditions, as antimicrobial activity of thiadiazole derivatives can be pH-dependent .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC-UV or LC-MS . Focus on hydrolytic stability of the thiadiazole ring and carboxamide bond. Compare results with structurally similar compounds, such as 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, to identify degradation trends .

Advanced Research Questions

Q. How can the cyclization step in the synthesis be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction parameters using design of experiments (DoE) . Variables include temperature (reflux vs. room temperature), catalyst loading (e.g., iodine concentration), and solvent polarity (DMF vs. acetonitrile). Monitor reaction progress via TLC or in-situ IR . Purification via column chromatography with gradients of ethyl acetate/hexane can isolate the product from byproducts like elemental sulfur .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer : Cross-validate assays using independent cell lines (e.g., HEK293 vs. HeLa) and standardized protocols. Verify compound purity via HPLC (>95%) and assess stereochemical integrity (if applicable) using chiral chromatography . Compare data with structurally analogous compounds (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) to identify substituent-specific activity trends .

Q. How can computational chemistry predict the compound’s binding affinity with target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase). Validate predictions with QSAR models based on electronic (HOMO/LUMO) and steric parameters (molar refractivity). Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methods address regioselectivity challenges during functionalization of the thiophene ring?

- Methodological Answer : Use directed ortho-metalation (DoM) with lithium bases to selectively functionalize the thiophene ring. Alternatively, employ protecting groups (e.g., SEM groups) for hydroxyl or amine moieties to prevent undesired side reactions. Monitor regioselectivity via NMR and X-ray crystallography (if crystalline derivatives are obtained) .

Q. How can metabolic pathways of this compound be identified in preclinical studies?

- Methodological Answer : Use LC-HRMS/MS to analyze metabolites in liver microsome incubations (human/rat). Compare fragmentation patterns with synthetic standards. Key metabolic sites include the hydroxyl group (oxidation to ketone) and thiadiazole ring (sulfoxidation). Cross-reference with databases like METLIN for unknown metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.